molecular formula C8H12N2O3S B193643 6-Aminopenicillanic acid CAS No. 551-16-6

6-Aminopenicillanic acid

Cat. No.: B193643
CAS No.: 551-16-6
M. Wt: 216.26 g/mol
InChI Key: NGHVIOIJCVXTGV-ALEPSDHESA-N
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Mechanism of Action

Properties

IUPAC Name

(2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h3-4,6H,9H2,1-2H3,(H,12,13)/t3-,4+,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHVIOIJCVXTGV-ALEPSDHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1203-85-6 (hydrochloride salt)
Record name 6-Aminopenicillanic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7046097
Record name 6-Aminopenicillanic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

551-16-6
Record name 6-Aminopenicillanic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=551-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Aminopenicillanic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-amino-3,3-dimethyl-7-oxo-, (2S,5R,6R)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Aminopenicillanic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-aminopenicillanic acid
Source European Chemicals Agency (ECHA)
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Record name 6-AMINOPENICILLANIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 6-APA exert its antibacterial activity?

A1: 6-APA, like other penicillins, targets bacterial cell wall synthesis. It inhibits transpeptidases, enzymes essential for peptidoglycan cross-linking, thereby weakening the bacterial cell wall and leading to cell death. []

Q2: Are there differences in the antibacterial spectrum of 6-APA compared to benzylpenicillin?

A2: Interestingly, 6-APA exhibits a different activity profile compared to benzylpenicillin. While its activity against Gram-positive cocci is lower, it displays comparable activity against Gram-negative bacilli. []

Q3: What is the molecular formula and weight of 6-APA?

A3: The molecular formula of 6-APA is C8H12N2O3S, and its molecular weight is 216.27 g/mol. []

Q4: How does the solubility of 6-APA vary in different solutions?

A4: The solubility of 6-APA is influenced by the presence of salts. While sodium sulfate enhances its solubility (salting-in effect), ammonium sulfate exhibits a concentration-dependent effect. Below 0.5 M, it increases solubility, while above this concentration, it decreases solubility (salting-out effect). []

Q5: Can enzymes be used to produce 6-APA from penicillins?

A5: Yes, enzymes called penicillin amidases can hydrolyze penicillins, cleaving off the side chain and releasing 6-APA. This enzymatic approach has revolutionized 6-APA production, making it a readily available starting material for semisynthetic penicillins. [, , , , ]

Q6: What are the optimal conditions for enzymatic hydrolysis of penicillin G using immobilized penicillin amidohydrolase?

A6: Research indicates that a two-stage continuous stirred tank reactor system, utilizing immobilized penicillin amidohydrolase, can significantly enhance the productivity of 6-APA compared to a single-stage system. This system effectively mitigates the inhibitory effect of 6-APA on the enzyme. []

Q7: Can 6-APA be enzymatically synthesized?

A7: Yes, enzymes like acyl coenzyme A (CoA):6-aminopenicillanic acid (6-APA) acyltransferase can catalyze the synthesis of penicillins using 6-APA and acyl CoA as substrates. This enzyme exhibits high specificity for 6-APA and does not utilize other beta-lactam compounds like benzylpenicillin or cephalosporins. []

Q8: Have computational methods been used to study 6-APA?

A8: Yes, computational studies employing the AM1 method have been conducted to investigate the conformations and electronic properties of 6-APA. These studies provided insights into the molecule's geometry, dipole moment, ionization potential, atomic charges, and frontier molecular orbital energies. []

Q9: How does the presence or absence of a side chain at the C-6 position of 6-APA impact its interaction with the active site of enzymes like TEM β-lactamase?

A9: Studies on the N132D mutant of TEM β-lactamase revealed that the presence of a side chain on the substrate significantly influences its interaction with the enzyme's active site. While the mutant exhibited altered kinetics for side chain-containing penicillin substrates, 6-APA, lacking a side chain, did not display such effects. This suggests a specific role of the side chain in substrate recognition and binding. []

Q10: How stable is 6-APA under different conditions?

A10: 6-APA is generally stable under acidic conditions but can be degraded by bacterial enzymes like penicillinases. [, , ] Specific information on its stability in various formulations requires further research.

Q11: Can bacteria develop resistance to 6-APA?

A11: Yes, bacteria can develop resistance to 6-APA, primarily through the production of β-lactamases, enzymes that hydrolyze the β-lactam ring, rendering the antibiotic ineffective. This resistance mechanism is a significant concern in clinical settings. [, , ]

Q12: Is there cross-resistance between 6-APA and other penicillins?

A12: Studies have shown that staphylococci exhibiting resistance to 6-APA also display resistance to benzylpenicillin and vice versa, suggesting a shared resistance mechanism. []

Q13: What analytical methods are used to quantify 6-APA?

A13: Several methods are available for 6-APA quantification, including:

    Q14: How can penicillin acylase activity be assessed?

    A14: Penicillin acylase activity can be determined using 6-APA and a fluorogenic reagent like fluorescamine. The enzyme hydrolyzes penicillin substrates, releasing 6-APA, which then reacts with fluorescamine to generate a measurable fluorescent signal. This method allows for the study of enzyme kinetics and inhibition. []

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